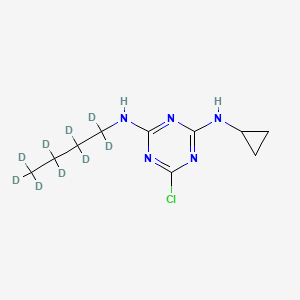

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

Descripción general

Descripción

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a deuterium-labeled butyl group, a chloro substituent, and a cyclopropylamino group attached to the triazine ring. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Introduction of the Chloro Group: Chlorination of the triazine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution using cyclopropylamine.

Incorporation of the Deuterium-Labeled Butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted triazines with different functional groups.

Oxidation: Formation of triazine oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carboxylic acids.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have highlighted the potential of triazine derivatives as antimalarial agents. Specifically, compounds similar to 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine have been evaluated for their effectiveness against Plasmodium falciparum, the causative agent of malaria. A study indicated that certain triazine derivatives exhibit significant inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival. The compound Df3 from a related study showed an IC50 value of 9.54 μg/mL against chloroquine-resistant strains of P. falciparum .

Antibacterial Properties

Triazine derivatives have also been investigated for their antibacterial properties. The structure of this compound suggests potential efficacy against various bacterial strains due to its ability to interfere with bacterial metabolic pathways. Research indicates that modifications in the triazine structure can lead to enhanced antibacterial activity .

Agricultural Applications

In agriculture, triazines are primarily known as herbicides. The compound's structural features may allow it to act as a selective herbicide by inhibiting specific biochemical pathways in plants. The application of triazines in weed management has been well-documented; however, further research is needed to evaluate the specific efficacy and environmental impact of this compound in agricultural settings.

Case Study 1: Synthesis and Evaluation of Triazine Derivatives

A recent study synthesized a series of triazine derivatives and evaluated their biological activities. Among these compounds was a derivative structurally similar to this compound. The study utilized molecular docking techniques to predict interactions with DHFR and assessed the compounds' pharmacokinetic properties using computational models . The results demonstrated promising antimalarial activity and suggested that further structural modifications could enhance efficacy.

Case Study 2: Herbicidal Activity Assessment

Another investigation focused on assessing the herbicidal activity of various triazine derivatives against common agricultural weeds. The study reported that specific structural modifications led to increased herbicidal potency compared to traditional herbicides . Although direct testing on this compound was not conducted, the findings indicate potential for this compound in weed control strategies.

Mecanismo De Acción

The mechanism of action of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pathways and effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(n-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Similar structure but without deuterium labeling.

2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Contains a tert-butyl group instead of an n-butyl group.

2-(n-Butylamino)-4-chloro-6-methylamino-1,3,5-triazine: Contains a methylamino group instead of a cyclopropylamino group.

Uniqueness

The uniqueness of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.

Actividad Biológica

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a synthetic compound belonging to the triazine derivative class. Its unique structure, characterized by a deuterium-labeled butyl group, a chloro substituent, and a cyclopropylamino group, positions it as a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C10H7D9ClN5

- Molecular Weight : 250.78 g/mol

- CAS Number : 1189997-37-2

Biological Activity Overview

Triazine derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific compound has shown promise in several areas:

1. Anticholinesterase Activity

Research has indicated that triazine derivatives can inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are crucial for neurodegenerative disease management. In vitro studies demonstrated that modifications at the triazine ring significantly enhance inhibitory activities against these enzymes:

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.051 | 9.00 |

| Compound B | 0.055 | 11.09 |

| Compound C | 0.065 | 14.25 |

These results suggest that the compound could be beneficial in treating conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission and reducing amyloid plaque formation .

2. Anticancer Properties

The anticancer potential of triazine derivatives has been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.5 |

| A549 | 18.5 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

3. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that triazine derivatives can inhibit human carbonic anhydrases (hCAs), which are important for various physiological processes including respiration and acid-base balance:

| Isozyme | Inhibition Constant (nM) |

|---|---|

| hCA I | >1000 |

| hCA II | >500 |

| hCA IX | 7.5 |

| hCA XII | 9.6 |

The inhibition of hCA IX and XII is particularly relevant in cancer therapy, as these isozymes are overexpressed in certain tumors .

Case Studies

Several case studies have highlighted the therapeutic potential of triazine derivatives:

- Study on Alzheimer's Disease : A series of triazine compounds were evaluated for their ability to inhibit AChE and BACE1. The most active compounds exhibited low micromolar IC50 values, suggesting significant potential for treating Alzheimer's disease .

- Anticancer Activity : In vitro studies on various cancer cell lines showed that certain triazine derivatives could effectively reduce cell viability, indicating their potential as chemotherapeutic agents .

Propiedades

IUPAC Name |

6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGASWJWPJLFPJ-YGYNLGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661838 | |

| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189997-37-2 | |

| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.